molecular formula C14H18O3 B1325839 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid CAS No. 951894-26-1

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid

Cat. No. B1325839
M. Wt: 234.29 g/mol
InChI Key: SIUMLUDQBYQYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is an organic compound that belongs to the class of chalcones. DBM is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DBM is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Anticonvulsant Screening

A study evaluated the anticonvulsant activity of three isomeric forms of 4[(dimethylphenyl) amino]-4-oxobut-2-enoic acid in chicks and mice, including a form similar to 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid. The study aimed to address the shortcomings in epilepsy treatment, focusing on toxicity and cost. While some level of protection was observed, the results were not significantly effective against the tested models (Ahmadu et al., 2019).

Intermolecular Hydrogen Bonding

Research on a similar compound, 2,2-dimethylbutynoic acid, highlighted its ability to form an intermolecularly hydrogen-bonded dimer. This behavior was observed in different states - crystal, solution, and gas phase - suggesting potential applications in molecular recognition and material science (Wash et al., 1997).

Pharmacological Profile

A related compound, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000), was studied for its dual inhibition of enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities, highlighting potential therapeutic applications (Laufer et al., 1994).

Anticonvulsant Activity of Metabolic Inhibitors

Research on 4-amino-N-(2,6-dimethylphenyl)benzamide, an analogue of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, revealed its effectiveness as an anticonvulsant in various animal models. This compound showed significant potential in antagonizing seizures induced by maximal electroshock (Robertson et al., 1987).

Polymorphism and Co-crystal Salt Formation

A study on the polymorphism of 2-((2,6-dimethylphenyl)amino)benzoic acid, a structurally related compound, explored its potential in the formation of polymorphs and cocrystal salts. This research is crucial in understanding the material properties of such compounds for various applications (Zhoujin et al., 2022).

Biodegradation of Plastic Monomers

Research on 2,6-Dimethylphenol, a monomer of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, investigated its microbial degradation by Mycobacterium neoaurum. This study provides insights into the biodegradation of such compounds, which is vital for environmental remediation (Ji et al., 2019).

properties

IUPAC Name

4-(2,6-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-6-5-7-10(2)12(9)11(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUMLUDQBYQYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.